N,N-Diisopropylethylamine

描述

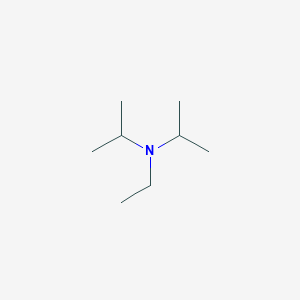

Structure

3D Structure

属性

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFZNNIVVJXRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064561 | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diisopropylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

12.0 [mmHg] | |

| Record name | N,N-Diisopropylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7087-68-5 | |

| Record name | Diisopropylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7087-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007087685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldiisopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SIQ15721L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Non-Nucleophilic Basicity: A Technical Guide to N,N-Diisopropylethylamine's Mechanism of Action

For Immediate Release

[City, State] – In the intricate landscape of organic synthesis, the strategic selection of a non-nucleophilic base is paramount to achieving high yields and minimizing side reactions. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, has long been a staple for researchers, scientists, and drug development professionals. This in-depth technical guide elucidates the core mechanism of DIPEA's action, supported by comparative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for the scientific community.

The Mechanism of Non-Nucleophilicity: A Steric Shield

At the heart of DIPEA's efficacy is its unique molecular architecture. The central nitrogen atom, the source of its basicity, is sterically encumbered by two bulky isopropyl groups and one ethyl group.[1][2] This steric hindrance physically obstructs the nitrogen's lone pair of electrons from attacking electrophilic centers, thereby rendering it a poor nucleophile.[1][2] However, the lone pair remains accessible enough to abstract protons, allowing DIPEA to function effectively as a strong base.[1][2] This combination of high basicity and low nucleophilicity is the key to its widespread utility in sensitive chemical transformations where competing nucleophilic reactions are a primary concern.[1][2]

Physicochemical Properties and Comparative Analysis

The choice between DIPEA and other tertiary amine bases, such as triethylamine (B128534) (TEA), is often a critical decision in reaction optimization. While both are organic bases, their subtle differences in structure lead to significant variations in their reactivity.

| Property | This compound (DIPEA) | Triethylamine (TEA) | Reference(s) |

| Molecular Formula | C₈H₁₉N | C₆H₁₅N | [3] |

| Molecular Weight | 129.24 g/mol | 101.19 g/mol | [3] |

| pKa of Conjugate Acid | ~10.9 in water | ~10.75 in water | [3] |

| Boiling Point | 126.6 °C | 89.5 °C | [2] |

| Structure | Nitrogen bonded to two isopropyl groups and one ethyl group | Nitrogen bonded to three ethyl groups | [3] |

| Steric Hindrance | High | Moderate | [3] |

| Nucleophilicity | Poor | Moderate | [3][4] |

As the data indicates, DIPEA is slightly less basic than triethylamine.[1][2] However, its significantly greater steric hindrance makes it a much poorer nucleophile, which is often the deciding factor in its selection.[3][4]

Applications and Experimental Protocols

DIPEA's unique properties make it an indispensable reagent in a variety of organic reactions.

Peptide Coupling Reactions

In peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), DIPEA is a preferred base for activating carboxylic acids with coupling reagents like HATU or HBTU. Its non-nucleophilic nature prevents unwanted side reactions with the activated acid, while its basicity is sufficient to deprotonate the incoming amino acid and neutralize acidic byproducts.[3]

Experimental Protocol: HATU-Mediated Amide Coupling

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Activation: Add the coupling reagent, for example, HATU (1.0-1.2 equivalents), to the reaction mixture and continue stirring for 10-15 minutes.

-

Coupling: Add the C-terminally protected amino acid or the resin-bound amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and byproducts, followed by purification of the desired peptide.

Comparative Data: Impact of Base on Racemization in Peptide Coupling

The choice of base can significantly impact the degree of racemization during peptide coupling. The use of the more sterically hindered DIPEA generally results in lower levels of epimerization compared to triethylamine.

| Base | Equivalents | % Epimerization (in a BOP-mediated coupling) | Reference(s) |

| Triethylamine | 2.0 | 5.8 | [3] |

| DIPEA | 2.0 | 1.2 | [3] |

| DIPEA | 3.0 | 2.5 | [3] |

dot

Caption: Workflow for HATU-mediated peptide coupling using DIPEA.

Alkylation Reactions

DIPEA is frequently employed as a base in the alkylation of secondary amines to tertiary amines. Its steric bulk prevents the formation of quaternary ammonium (B1175870) salts, a common side reaction known as the Menshutkin reaction, which can occur with less hindered bases like triethylamine.[2] This selectivity makes DIPEA the base of choice for achieving clean and high-yielding N-alkylation reactions.[2]

// Nodes SecondaryAmine [label="R₂NH\n(Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="R'-X\n(Alkyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; DIPEA_base [label="DIPEA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TertiaryAmine [label="R₂NR'\n(Tertiary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DIPEA_salt [label="DIPEA-H⁺X⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; QuaternarySalt [label="R₂NR'₂⁺X⁻\n(Quaternary Ammonium Salt)\n(Side Product - Minimized)", fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"];

// Edges SecondaryAmine -> TertiaryAmine [label="Alkylation"]; AlkylHalide -> TertiaryAmine [style=invis]; DIPEA_base -> DIPEA_salt [label="Proton Scavenging"]; TertiaryAmine -> QuaternarySalt [label="Overalkylation (inhibited by DIPEA's sterics)", style=dashed]; }

Caption: Catalytic cycle of the Sonogashira coupling with DIPEA.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. A hindered, non-nucleophilic base is required in the final step to deprotonate an intermediate and induce elimination to form the carbonyl compound. While triethylamine is commonly used, DIPEA can be a superior choice to mitigate side reactions like epimerization at the α-carbon to the newly formed carbonyl, particularly with sensitive substrates. [5] Experimental Protocol: Swern Oxidation

-

Activation of DMSO: In a flame-dried flask under an inert atmosphere, a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C. A solution of DMSO (2.2 equivalents) in anhydrous DCM is then added dropwise.

-

Addition of Alcohol: After stirring for a short period, a solution of the alcohol (1.0 equivalent) in anhydrous DCM is added slowly to the reaction mixture.

-

Base Addition: Following another period of stirring, DIPEA (5.0 equivalents) is added dropwise.

-

Warming and Quenching: The reaction is allowed to warm to room temperature before being quenched with water or a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

dot

Caption: Key steps in the Swern oxidation mechanism involving DIPEA.

Conclusion

This compound's role as a premier non-nucleophilic base is firmly established in modern organic synthesis. Its sterically hindered structure is the key to its mechanism of action, allowing it to effectively scavenge protons without engaging in undesirable nucleophilic side reactions. This unique characteristic leads to cleaner reaction profiles, higher yields, and preservation of stereochemical integrity in a wide range of applications, from peptide synthesis to complex cross-coupling reactions. The data and protocols presented herein underscore the strategic advantage of employing DIPEA in demanding synthetic endeavors, solidifying its position as an indispensable tool for the research and drug development community.

References

Hünig's Base (N,N-Diisopropylethylamine): A Comprehensive Technical Guide for Reaction Setup

For Researchers, Scientists, and Drug Development Professionals

Hünig's base, also known as N,N-Diisopropylethylamine (DIPEA or DIEA), is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in modern organic synthesis.[1][2][3][4][5] Its unique combination of strong basicity and low nucleophilicity makes it an ideal choice for a wide range of reactions where traditional amine bases could lead to undesired side reactions. This technical guide provides an in-depth overview of the physical and chemical properties of Hünig's base, detailed experimental protocols for its key applications, and essential safety information to ensure its effective and safe use in the laboratory.

Core Properties of Hünig's Base

The utility of Hünig's base in a reaction setup is dictated by its distinct physical and chemical characteristics. A summary of these properties is provided in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₈H₁₉N | [1][2][6][7][8][9] |

| Molecular Weight | 129.24 g/mol | [2][6][7][8][10][11][12] |

| Appearance | Colorless to light yellow liquid | [1][3][5][7][8] |

| Odor | Fishy, ammoniacal | [2][7] |

| Density | 0.742 g/mL at 25 °C | [1][3][4][7][10] |

| Boiling Point | 126-127 °C | [1][3][4][6][7][8][9] |

| Melting Point | -46 to -50 °C | [1][2][3][4] |

| pKa of Conjugate Acid | ~10.7-11.4 in water | [4] |

| Solubility | Miscible with most organic solvents; sparingly soluble in water. | [3][4][6][8] |

| Flash Point | 6 °C | [8] |

| CAS Number | 7087-68-5 | [1][2][6][8][11][12] |

Chemical Reactivity and Applications

The defining feature of Hünig's base is its steric hindrance. The two isopropyl groups and one ethyl group surrounding the nitrogen atom effectively shield it from acting as a nucleophile, while the lone pair of electrons remains accessible to abstract protons.[1][3][5] This non-nucleophilic basicity is crucial in a variety of organic transformations:

-

As a Proton Scavenger: In reactions that generate acidic byproducts, such as peptide couplings and alkylations, Hünig's base is used to neutralize the acid without interfering with the desired reaction.[7]

-

Preventing Quaternization: In the alkylation of secondary amines to tertiary amines, Hünig's base is preferred over less hindered bases like triethylamine (B128534) to avoid the over-alkylation of the product to form a quaternary ammonium (B1175870) salt.

-

Protecting Group Chemistry: It is widely employed as a base in the introduction of protecting groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amines, where other bases could cause premature deprotection.

Experimental Workflow Visualization

A general experimental workflow involving the use of Hünig's base as a non-nucleophilic base in an alkylation reaction is depicted below. This diagram illustrates the key steps from reaction setup to product isolation.

References

- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

The Basicity of N,N-Diisopropylethylamine: A Technical Guide to pKa Values in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the basicity of N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is critical for reaction optimization and control. This technical guide provides a comprehensive overview of the pKa of DIPEA in various organic solvents, details experimental protocols for its determination, and illustrates its functional role in key synthetic methodologies.

This compound is a sterically hindered, non-nucleophilic tertiary amine, prized for its ability to act as a proton scavenger in a multitude of organic reactions. Its efficacy as a base is intrinsically linked to its pKa value, which varies significantly with the solvent environment. This guide synthesizes available data to offer a clear comparison of DIPEA's basicity across different media.

pKa Values of this compound in Various Solvents

The acid dissociation constant (pKa) of the conjugate acid of DIPEA is a measure of its basic strength. A higher pKa value indicates a stronger base. The table below summarizes the reported pKa values of DIPEA in water and common organic solvents.

| Solvent | pKa of Conjugate Acid (H-DIPEA⁺) | Reference |

| Water (H₂O) | ~11 | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 9.0 | [4] |

| Acetonitrile (B52724) (MeCN) | Not Experimentally Determined | [5] |

| Tetrahydrofuran (B95107) (THF) | Not Experimentally Determined | |

| Predicted (in Water) | 10.98 ± 0.28 | [6][7] |

Note: The pKa in aqueous solution is an approximate value. The predicted value is based on computational models.

Experimental Protocols for pKa Determination

Accurate determination of pKa values in non-aqueous solvents is essential for quantitative analysis of acid-base chemistry. Two common methods for this purpose are potentiometric titration and nuclear magnetic resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a widely used method for determining pKa values. The following protocol is a general guideline that can be adapted for the determination of the pKa of DIPEA in an organic solvent.

Materials and Equipment:

-

Potentiometer with a pH electrode suitable for non-aqueous solvents

-

Burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., acetonitrile, THF)

-

Standardized solution of a strong acid in the same organic solvent (e.g., HClO₄ in dioxane, triflic acid)

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions in the chosen organic solvent.

-

Sample Preparation: Accurately weigh a sample of DIPEA and dissolve it in a known volume of the anhydrous organic solvent in the titration vessel.

-

Inert Atmosphere: Purge the solution and the headspace of the titration vessel with an inert gas to exclude atmospheric CO₂ and moisture.

-

Titration: While stirring, add the standardized strong acid solution in small increments from the burette.

-

Data Acquisition: Record the potential (mV) or pH reading after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the potential or pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, particularly for hindered amines where potentiometric endpoints may be less clear. The method relies on monitoring the chemical shift changes of protons on or near the basic nitrogen atom as a function of the solution's acidity.

Materials and Equipment:

-

NMR spectrometer

-

NMR tubes

-

This compound (high purity)

-

Deuterated organic solvent (e.g., acetonitrile-d₃, THF-d₈)

-

A series of buffer solutions with known pKa values in the chosen solvent, or a strong acid/base for titration within the NMR tube.

Procedure:

-

Sample Preparation: Prepare a series of NMR samples, each containing a known concentration of DIPEA in the deuterated organic solvent and a specific buffer or a known amount of acid/base.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

-

Chemical Shift Analysis: Identify the proton signals of DIPEA that are sensitive to protonation (e.g., the protons on the ethyl or isopropyl groups).

-

Data Plotting: Plot the chemical shift of the chosen proton signal as a function of the known pKa of the buffer or the amount of added acid/base.

-

pKa Determination: The pKa of DIPEA corresponds to the point of inflection in the resulting sigmoidal curve.

Role of DIPEA in Solid-Phase Peptide Synthesis (SPPS)

DIPEA is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Its primary role is to act as a non-nucleophilic base to facilitate the coupling of amino acids. The following workflow illustrates the key steps where DIPEA is employed.

Caption: Workflow of DIPEA in Fmoc Solid-Phase Peptide Synthesis.

In the activation step, DIPEA facilitates the formation of a highly reactive amino acid active ester by the coupling reagent. During the coupling step, DIPEA maintains the necessary basic environment for the nucleophilic attack of the free amine on the resin to the activated amino acid, leading to peptide bond formation. Crucially, its steric bulk prevents it from acting as a nucleophile itself, thus minimizing side reactions. It also serves to neutralize the acidic byproducts generated during the reaction.

Logical Relationship of Factors Influencing DIPEA's Basicity

The basicity of DIPEA is not an intrinsic property but is rather the result of a complex interplay of factors. The following diagram illustrates the key relationships.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. This compound (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 3. This compound (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 7087-68-5 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

A Comprehensive Guide to the Laboratory Synthesis and Purification of N,N-Diisopropylethylamine (Hünig's Base)

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic tertiary amine that serves as an indispensable tool in modern organic synthesis. Its primary application lies in its ability to act as a proton scavenger in a wide array of chemical transformations, including peptide couplings, alkylations, and palladium-catalyzed cross-coupling reactions.[1][2] The steric bulk provided by the two isopropyl groups surrounding the nitrogen atom renders it a poor nucleophile, thereby preventing unwanted side reactions that can occur with less hindered bases like triethylamine.[1] This technical guide provides an in-depth overview of the common laboratory-scale synthesis and purification methods for DIPEA, offering detailed experimental protocols and a comparative analysis of different synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DIPEA is crucial for its safe handling, storage, and application in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [3] |

| Molecular Weight | 129.24 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 126.6 °C | [3] |

| Melting Point | -46 to -50 °C | [3] |

| Density | 0.742 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.414 | [3] |

| Solubility in Water | 4.01 g/L at 20 °C | [6] |

| pKa of Conjugate Acid | ~11 (in water) | [3] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the laboratory-scale preparation of DIPEA: alkylation of diisopropylamine (B44863) and reductive amination.

Alkylation of Diisopropylamine

This classical approach involves the reaction of diisopropylamine with an ethylating agent. The choice of the ethylating agent can significantly impact the reaction conditions, yield, and safety considerations.

This is a traditional and effective method for the synthesis of DIPEA.[5] However, diethyl sulfate (B86663) is highly toxic and a suspected carcinogen, necessitating stringent safety precautions.

Experimental Protocol:

A procedure reported in the literature describes the following: to diisopropylamine (1.2 molar equivalents), diethyl sulfate (1.0 molar equivalent) is added over 1 hour. The reaction mixture is then heated to reflux for 4 hours, with the maximum temperature reaching 130 °C. After cooling, the product is isolated and purified by distillation.[7]

| Parameter | Value | Reference |

| Yield | 81.4% | [7] |

| Purity | 99.8% | [7] |

Ethyl halides offer a less toxic alternative to diethyl sulfate. The reactivity of the ethyl halide (I > Br > Cl) dictates the required reaction conditions.

Experimental Protocol (with Ethyl Iodide):

A reported synthesis involves refluxing a mixture of diisopropylamine (2.0 molar equivalents) and ethyl iodide (1.0 molar equivalent) in a suitable solvent.[7]

| Parameter | Value | Reference |

| Yield | ~95% (with ethyl chloride under pressure) | [8] |

| Conversion | ~50% (with ethyl bromide) | [7] |

Reductive Amination

Reductive amination provides a high-yield and often milder alternative to alkylation methods. This "one-pot" procedure typically involves the reaction of diisopropylamine with an acetaldehyde (B116499) equivalent in the presence of a reducing agent.

This method offers excellent yields and utilizes readily available reagents. Paraldehyde (B1678423) serves as a stable and easily handled source of acetaldehyde.

Experimental Protocol:

In a 500 mL reactor, 200 mL of methanol (B129727) is added, followed by 34.5 g (0.261 mol) of paraldehyde and 2 g of concentrated hydrochloric acid (30% mass concentration). The mixture is stirred at 25 °C under normal pressure for 30 minutes. Subsequently, 72 g (100 mL, 0.713 mol) of diisopropylamine and 47 g (0.748 mol) of sodium cyanoborohydride are added, and the reaction is stirred for an additional 20 minutes. After completion, the methanol is removed under reduced pressure. A 40% (mass concentration) sodium hydroxide (B78521) solution is added to adjust the pH to 13. The upper organic layer is separated and purified by fractional distillation, collecting the fraction at 126.8–128 °C.[2][9]

| Reducing Agent | Yield | Reference |

| Sodium Cyanoborohydride | 96.5% | [2] |

| Sodium Borohydride | 93.0% | [8] |

Purification of this compound

Commercially available DIPEA often contains impurities such as primary and secondary amines, as well as water. For moisture-sensitive and high-purity applications, a rigorous purification procedure is essential. A two-step distillation process is the most widely accepted method for obtaining highly pure, anhydrous DIPEA.[1][10]

Two-Step Distillation Procedure

-

Distillation from Ninhydrin (B49086): The initial distillation is performed from ninhydrin at atmospheric pressure. Ninhydrin reacts with and removes primary and secondary amine impurities. This reaction, however, liberates water, resulting in "wet" DIPEA.[1][10]

-

Distillation from Potassium Hydroxide (KOH): The "wet" DIPEA from the first step is then re-distilled from potassium hydroxide (KOH) at atmospheric pressure. KOH effectively removes the dissolved water, yielding pure and dry DIPEA.[1][10] The use of calcium hydride (CaH₂) as a drying agent is generally discouraged as it can promote the degradation of DIPEA.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Overview of the two main synthetic routes to this compound.

Caption: Detailed workflow for the two-step purification of this compound.

Safety Considerations

This compound is a flammable, corrosive, and toxic liquid.[3] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures involving DIPEA and its reagents, particularly the highly toxic diethyl sulfate, must be conducted with strict adherence to safety protocols to minimize exposure and risk.

Conclusion

The synthesis of this compound in the laboratory can be achieved through several reliable methods. The choice between alkylation and reductive amination will depend on factors such as the availability and toxicity of reagents, desired yield and purity, and the scale of the reaction. For applications requiring high purity, a two-step distillation process is strongly recommended. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently prepare and purify high-quality DIPEA for their synthetic needs.

References

- 1. Purification of the Hünig Base - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Diisopropylethylamine | C8H19N | CID 81531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. This compound redistillation, 99.5 7087-68-5 [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - Hunig's base - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Synthesis method of N, N-diisopropylethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102875385A - Synthesis method of N, N-diisopropylethylamine - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

The Shielding Effect: An In-depth Technical Guide to the Steric Hindrance Effects of N,N-Diisopropylethylamine on Reaction Rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis, the choice of a base can be as critical as the choice of reactants themselves. N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, stands out as a quintessential example of a sterically hindered, non-nucleophilic base. Its unique structural architecture, featuring a nitrogen atom shielded by two bulky isopropyl groups and an ethyl group, dictates its chemical behavior and renders it an invaluable tool in a myriad of reactions, from peptide synthesis to alkylations and beyond. This technical guide provides an in-depth exploration of the steric hindrance effects of DIPEA on reaction rates, offering a valuable resource for researchers, scientists, and drug development professionals seeking to harness its properties for enhanced selectivity and yield.

The defining characteristic of DIPEA is its pronounced steric bulk around the nitrogen atom. This steric shield effectively obstructs the nitrogen's lone pair of electrons, rendering it a poor nucleophile.[1] Consequently, DIPEA excels as a proton scavenger, readily abstracting acidic protons without competing in unwanted nucleophilic side reactions, a common pitfall with less hindered amines like triethylamine (B128534) (TEA).[2][3] While triethylamine is a slightly stronger base than DIPEA, with pKa values of their respective conjugate acids in dimethyl sulfoxide (B87167) being 9.0 and 8.5, the steric hindrance of DIPEA is the determining factor in many synthetic applications.[1]

Impact on Key Chemical Transformations

The steric hindrance of DIPEA profoundly influences the kinetics and outcomes of numerous organic reactions. Its ability to act as a strong base while exhibiting minimal nucleophilicity is particularly advantageous in the following transformations:

Peptide Coupling Reactions

In the realm of peptide synthesis, the prevention of racemization and other side reactions is paramount to obtaining the desired product with high purity. DIPEA is a widely used base in peptide coupling protocols, where it serves to activate the carboxylic acid moiety of an amino acid for subsequent reaction with the amine group of another.[4][5] Its steric bulk minimizes its interference as a nucleophile, which could otherwise lead to the formation of unwanted byproducts.[2]

Experimental Protocol: A General Procedure for Peptide Coupling using HATU and DIPEA

-

Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF).

-

Activation: Add the coupling reagent, for example, HATU (1.0 equivalent), and DIPEA (2.0 equivalents) to the solution.

-

Stirring: Stir the mixture at room temperature for a few minutes to ensure complete activation of the carboxylic acid.

-

Amine Addition: Add the amino acid ester hydrochloride or a resin-bound amine (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the water-soluble byproducts and excess reagents, followed by purification of the desired peptide.

Logical Relationship: Role of DIPEA in Peptide Coupling

Caption: Role of DIPEA as a proton scavenger in the activation step of peptide bond formation.

N-Acylation Reactions

The selective acylation of amines is a fundamental transformation in organic synthesis. The use of a non-nucleophilic base is often crucial to prevent the base itself from being acylated. A study on the N-acylation of N-(pyridin-2-ylmethyl)acetamide with benzoyl chloride demonstrated the superior performance of DIPEA compared to other tertiary amine bases.

| Base | Equivalents of Base | Equivalents of Acyl Chloride | Yield (%) |

| DIPEA | 1.1 | 1.1 | 51 |

| DIPEA | 1.5 | 1.1 | 83 |

| DIPEA | 2.0 | 1.1 | 83 |

| DIPEA | 1.5 | 1.3 | 94 |

| DIPEA | 1.5 | 1.5 | 94 |

| Et3N | 1.5 | 1.3 | 75 |

| NMM | 1.5 | 1.3 | 62 |

| DBU | 1.5 | 1.3 | 48 |

| Data sourced from a study on N-acylation of amides.[6] The reaction was performed in CH2Cl2 at room temperature for 3 hours. |

Experimental Protocol: N-acylation of N-(pyridin-2-ylmethyl)acetamide

-

Reactant Mixture: To a solution of N-(pyridin-2-ylmethyl)acetamide (0.2 mmol) in dichloromethane (B109758) (2 mL), add this compound (0.3 mmol, 1.5 equivalents).

-

Acyl Chloride Addition: Cool the mixture to 0 °C and add benzoyl chloride (0.26 mmol, 1.3 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up: After completion, pour the mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers with anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Experimental Workflow: N-Acylation of an Amide

Caption: Step-by-step workflow for the N-acylation of an amide using DIPEA.

Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction typically employs dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base. While triethylamine is commonly used, DIPEA can be a superior choice in cases where the substrate is sensitive to epimerization at a stereocenter alpha to the newly formed carbonyl group.[7] The greater steric bulk of DIPEA can mitigate this side reaction.[7]

Experimental Protocol: General Procedure for Swern Oxidation

-

Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

DMSO Addition: Slowly add a solution of DMSO (2.2 equivalents) in DCM to the cooled oxalyl chloride solution.

-

Alcohol Addition: After a brief stirring period, add a solution of the alcohol (1.0 equivalent) in DCM dropwise.

-

Base Addition: Following another period of stirring, add DIPEA (5.0 equivalents) to the reaction mixture.

-

Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.

-

Extraction and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by standard methods such as column chromatography.

Signaling Pathway: Swern Oxidation Mechanism

Caption: The role of DIPEA in the deprotonation step of the Swern oxidation.

Alkylation Reactions

In the alkylation of secondary amines to tertiary amines using alkyl halides, a common side reaction is the Menshutkin reaction, which leads to the formation of a quaternary ammonium (B1175870) salt. The use of DIPEA can effectively suppress this unwanted over-alkylation due to its steric hindrance, which prevents it from readily reacting with the alkyl halide.[1] This allows for a more selective synthesis of the desired tertiary amine.[1]

Conclusion

The steric hindrance of this compound is a key determinant of its utility in organic synthesis. By functioning as a potent, non-nucleophilic base, DIPEA enables a wide range of chemical transformations with high selectivity and efficiency. Its ability to scavenge protons without participating in competing nucleophilic side reactions makes it an indispensable tool for modern synthetic chemists, particularly in the fields of pharmaceutical and materials science. Understanding the principles behind its steric effects allows for the rational design of reaction conditions to achieve desired synthetic outcomes.

References

The Solubility Profile of N,N-Diisopropylethylamine (DIPEA) in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Diisopropylethylamine (DIPEA), a widely used non-nucleophilic base in organic synthesis. Understanding the solubility of DIPEA is critical for reaction optimization, solvent selection, and product purification. This document presents a compilation of quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual guides for experimental workflows and solvent selection.

Core Concept: Solubility of DIPEA

This compound (DIPEA), also known as Hünig's base, is a sterically hindered tertiary amine. Its solubility is governed by its molecular structure, which features a polar amine group and nonpolar ethyl and isopropyl substituents. This amphiphilic character dictates its miscibility with a broad range of organic solvents while having limited solubility in water.

Quantitative Solubility Data

The solubility of DIPEA in water is low. In contrast, DIPEA is miscible with a wide array of common organic solvents, meaning it is soluble in all proportions. The following table summarizes the available quantitative and qualitative solubility data for DIPEA.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of DIPEA | Temperature (°C) |

| Water | H₂O | 80.1 | 4.01 g/L | 20 |

| Methanol | CH₃OH | 32.7 | Miscible (Slightly soluble has also been reported) | Ambient |

| Ethanol | C₂H₅OH | 24.5 | Miscible | Ambient |

| Isopropanol | C₃H₈O | 19.9 | Miscible | Ambient |

| Acetone | C₃H₆O | 20.7 | Easily Soluble | Ambient |

| Acetonitrile | C₂H₃N | 37.5 | Miscible (Slightly soluble has also been reported) | Ambient |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Miscible | Ambient |

| Chloroform | CHCl₃ | 4.8 | Soluble | Ambient |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Miscible | Ambient |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Miscible | Ambient |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Miscible | Ambient |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble | Ambient |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble | Ambient |

| Toluene | C₇H₈ | 2.4 | Miscible | Ambient |

| Hexane | C₆H₁₄ | 1.9 | Miscible | Ambient |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid amine like DIPEA in a liquid solvent is crucial for various applications. The isothermal shake-flask method is a reliable and widely accepted technique for generating accurate solubility data.

Isothermal Shake-Flask Method for Liquid-Liquid Solubility

This method involves creating a saturated solution of the solute (DIPEA) in the solvent of interest at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (DIPEA), high purity

-

Selected solvents, high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration determination

-

Syringes and filters (if necessary for phase separation)

-

Calibrated pipettes and volumetric flasks

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a series of standard solutions of DIPEA in the chosen solvent at known concentrations for calibration of the analytical instrument.

-

Sample Preparation: In a sealed flask or vial, add an excess amount of DIPEA to a known volume of the solvent. The presence of a distinct second phase of DIPEA is necessary to ensure that a saturated solution is formed.

-

Equilibration: Place the flask or vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined experimentally (typically 24-48 hours).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the two phases to separate completely. If necessary, centrifugation can be used to expedite this process.

-

Sampling: Carefully extract an aliquot of the solvent phase (the saturated solution) without disturbing the undissolved DIPEA phase. A syringe with a filter can be used to ensure no undissolved droplets are transferred.

-

Analysis: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the calibration range of the analytical instrument. Analyze the diluted sample using a calibrated Gas Chromatograph (GC) or another suitable analytical method to determine the concentration of DIPEA.

-

Data Calculation: Calculate the solubility of DIPEA in the solvent, typically expressed in g/L or mol/L, based on the measured concentration and the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing Workflows and Decision-Making

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of DIPEA.

Logical Flowchart for Solvent Selection

Choosing an appropriate solvent for a reaction involving DIPEA is a critical decision. The following flowchart provides a logical approach to solvent selection based on key reaction parameters.

Conclusion

This technical guide provides essential information on the solubility of this compound in common laboratory solvents. The extensive miscibility of DIPEA with a wide range of organic solvents makes it a versatile base in organic synthesis. The provided experimental protocol for the isothermal shake-flask method offers a robust framework for researchers to determine solubility in specific solvent systems not covered in this guide. The visual workflows are intended to aid in experimental planning and decision-making for reactions involving DIPEA. For all applications, it is recommended to consult the safety data sheet (SDS) of DIPEA and the chosen solvents before commencing any experimental work.

An In-depth Technical Guide to the Spectroscopic Identification of N,N-Diisopropylethylamine

This guide provides a detailed overview of the spectroscopic data and methodologies used for the identification and characterization of N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to this compound (DIPEA)

This compound is a sterically hindered, non-nucleophilic tertiary amine widely used in organic synthesis as a base.[1] Its chemical formula is C₈H₁₉N, and its structure consists of a central nitrogen atom bonded to an ethyl group and two isopropyl groups.[1] This steric hindrance makes it a poor nucleophile while allowing it to effectively act as a proton scavenger.[1] Accurate identification and purity assessment of DIPEA are crucial for its effective use in chemical reactions, and this is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For DIPEA, both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm its identity.

The ¹H NMR spectrum of DIPEA is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH(CH₃)₂ (methine) | ~3.02 | Septet | ~6.6 |

| -CH₂CH₃ (methylene) | ~2.47 | Quartet | ~7.1 |

| -CH₂CH₃ (methyl) | ~1.02 | Triplet | ~7.1 |

| -CH(CH₃)₂ (methyl) | ~1.01 | Doublet | ~6.6 |

Data sourced from a 90 MHz spectrum in CDCl₃.[2]

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Signal Assignment | Chemical Shift (δ) in ppm |

| -C H(CH₃)₂ | 52.8 |

| -C H₂CH₃ | 46.9 |

| -CH(C H₃)₂ | 20.9 |

| -CH₂C H₃ | 15.6 |

Note: Specific chemical shift values can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of DIPEA shows characteristic absorption bands for C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2965 - 2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1470 - 1450 | C-H bend | Alkane (CH₂, CH₃) |

| 1385 - 1365 | C-H bend (gem-dimethyl) | Isopropyl group |

| 1200 - 1020 | C-N stretch | Tertiary amine |

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a liquid sample like DIPEA.

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of the DIPEA sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[3][4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3][5][6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]

-

Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4][6]

-

The final liquid height in the NMR tube should be around 4-5 cm.[3][6]

-

Cap the NMR tube securely.[3]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[3][7]

-

Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.[3][7]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

-

Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay (at least 5 times the longest T1) and inverse-gated decoupling should be used.[7]

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.[7]

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used (7.26 ppm for ¹H, 77.16 ppm for ¹³C), or an internal standard like Tetramethylsilane (TMS) at 0 ppm can be added.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Protocol for Infrared (IR) Spectroscopy

This protocol describes the procedure for obtaining an IR spectrum of a neat liquid sample.

-

Sample Preparation (Neat Liquid Film) :

-

Instrument Setup and Data Acquisition :

-

Data Processing and Cleanup :

-

The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups present in DIPEA.

-

After the measurement, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone (B3395972) or isopropanol) and return them to a desiccator to prevent damage from moisture.[9][11]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the spectroscopic identification of this compound.

Caption: Workflow for Spectroscopic Identification of DIPEA.

Caption: Key Functional Groups of DIPEA and their IR Regions.

Caption: Distinct Proton and Carbon Environments in DIPEA.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(7087-68-5) 1H NMR spectrum [chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

The Core of Selectivity: A Technical Guide to the Non-Nucleophilic Nature of Hünig's Base

For Researchers, Scientists, and Drug Development Professionals

Hünig's base, formally known as N,N-diisopropylethylamine (DIPEA), is a tertiary amine that has become an indispensable tool in modern organic synthesis. Its widespread use stems from a unique and highly desirable characteristic: it is a strong, sterically hindered, non-nucleophilic base. This property allows it to efficiently act as a proton scavenger in a variety of chemical reactions without interfering through unwanted nucleophilic side reactions. This technical guide provides an in-depth exploration of the structural and electronic factors that govern the non-nucleophilic nature of Hünig's base, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Foundation of Non-Nucleophilicity: Steric Hindrance

The defining feature of Hünig's base is its structure. The central nitrogen atom is bonded to two bulky isopropyl groups and one ethyl group.[1][2] This arrangement creates a sterically crowded environment around the nitrogen's lone pair of electrons, which is the source of both its basicity and potential nucleophilicity.

While the lone pair is readily accessible to small electrophiles, most notably protons, the significant steric bulk of the alkyl groups physically obstructs its approach to larger electrophilic centers, such as the carbon atom of an alkyl halide or a carbonyl group.[1][2] This steric shield is the primary reason for its classification as a non-nucleophilic base.[1][2]

Quantitative Analysis: Basicity vs. Nucleophilicity

A comparison of the acid dissociation constants (pKa) of the conjugate acids of various amines provides a quantitative measure of their basicity. Hünig's base is a moderately strong base, comparable to other commonly used tertiary amines like triethylamine (B128534) (TEA).

| Base | Structure | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in Water) |

| Hünig's Base (DIPEA) | (i-Pr)₂NEt | 8.5 | 11.4 |

| Triethylamine (TEA) | Et₃N | 9.0 | 10.75 |

| Diisopropylamine | (i-Pr)₂NH | 11.0 | 11.05 |

| Pyridine | C₅H₅N | 3.4 | 5.25 |

Data sourced from multiple references.[1][3]

The practical consequence of this is that Hünig's base will readily deprotonate acidic species but will not compete with other nucleophiles present in a reaction mixture, thus preventing the formation of undesired byproducts.

Experimental Protocols

The non-nucleophilic character of Hünig's base is best demonstrated through experimental examples where a nucleophilic base would lead to a different outcome.

Protocol 1: Alkylation of a Secondary Amine

A classic example showcasing the utility of Hünig's base is the alkylation of a secondary amine to a tertiary amine. Nucleophilic bases, such as triethylamine, can compete with the secondary amine in reacting with the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt via the Menshutkin reaction. The steric hindrance of Hünig's base prevents this side reaction.[1]

Objective: To synthesize a tertiary amine from a secondary amine and an alkyl halide using Hünig's base as a non-nucleophilic base.

Materials:

-

Secondary amine (e.g., dibenzylamine)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Hünig's base (DIPEA)

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq).

-

Add Hünig's base (1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the diisopropylethylammonium salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.

Expected Outcome: The reaction should proceed cleanly to the tertiary amine with minimal to no formation of the corresponding quaternary ammonium salt.

Protocol 2: E2 Elimination of an Alkyl Halide

Hünig's base is an excellent choice for promoting E2 elimination reactions to form alkenes from alkyl halides, particularly when the substrate is prone to SN2 substitution with a more nucleophilic base. Its steric bulk favors the abstraction of a proton from a β-carbon over a nucleophilic attack at the α-carbon.

Objective: To synthesize an alkene from an alkyl halide via an E2 elimination using Hünig's base.

Materials:

-

Alkyl halide (e.g., 2-bromopropane)

-

Hünig's base (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)

-

Standard laboratory glassware for organic synthesis with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkyl halide (1.0 eq) in anhydrous DMSO.

-

Add Hünig's base (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for several hours.

-

Monitor the reaction progress by GC-MS to observe the formation of the alkene and the consumption of the alkyl halide.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a low-boiling organic solvent (e.g., pentane).

-

Wash the organic extracts with water to remove DMSO and the diisopropylethylammonium salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to isolate the volatile alkene.

Expected Outcome: The major product will be the corresponding alkene, with minimal formation of the SN2 substitution product (e.g., N,N-diisopropylethyl-2-propylamine).

Conclusion

The non-nucleophilic nature of Hünig's base is a direct consequence of the steric hindrance imposed by its bulky alkyl substituents. This structural feature allows it to function as an effective proton scavenger while minimizing or eliminating competing nucleophilic side reactions. The quantitative data on its basicity, coupled with the experimental evidence from alkylation and elimination reactions, firmly establishes Hünig's base as a cornerstone reagent in organic synthesis, enabling cleaner reactions and higher yields of desired products in the development of pharmaceuticals and other complex molecules.

References

A Technical Guide to N,N-Diisopropylethylamine (DIPEA): Commercial Availability, Purity Grades, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that serves as an indispensable tool in organic synthesis. Its primary function is as a proton scavenger in a wide array of chemical transformations, ranging from peptide synthesis to cross-coupling reactions. The selection of an appropriate grade of DIPEA is paramount to the success of these sensitive applications, as impurities can lead to unwanted side reactions, reduced yields, and compromised product purity. This technical guide provides a comprehensive overview of the commercial availability of DIPEA, its various purity grades, and the analytical methodologies employed for its quality control.

Commercial Availability and Purity Grades

DIPEA is commercially available from a multitude of chemical suppliers in various purity grades to suit a range of applications, from general-purpose organic synthesis to high-stakes pharmaceutical and biotech research. The purity of DIPEA is typically determined by gas chromatography (GC), with key specifications often including water content and the presence of other amine-related impurities.

Below is a summary of common commercial grades of this compound:

| Grade | Purity Specification (by GC) | Key Supplier Examples | Typical Applications |

| Technical Grade | ≥98.0% | BASF | General organic synthesis, non-critical applications. |

| Reagent Grade | ≥99% | Sigma-Aldrich (ReagentPlus®) | Standard laboratory use in organic synthesis. |

| Synthesis Grade | ≥99.5% | Muby Chemicals, Alkyl Amines | Pharmaceutical and fine chemical synthesis.[1][2] |

| Peptide Synthesis Grade | ≥99.5% | Carl ROTH (PEPTIPURE®) | Solid-phase peptide synthesis (SPPS) and other sensitive biochemical reactions.[3] |

| Biotech Grade | 99.5% | Sigma-Aldrich | Applications in biotechnology and drug development requiring high purity and low water content. |

| High Purity / Redistilled | >99.0% to ≥99.7% | TCI, Chem-Impex | Demanding applications requiring minimal impurities, such as in the synthesis of active pharmaceutical ingredients (APIs). |

It is crucial for researchers to consult the certificate of analysis (CofA) from the specific supplier for detailed information on the impurity profile of a particular batch.

Experimental Protocols for Purity Determination

A thorough quality assessment of this compound involves a combination of analytical techniques to determine its purity and identify any potential contaminants. The most common methods include gas chromatography for assay determination, Karl Fischer titration for water content, and nuclear magnetic resonance spectroscopy for structural confirmation and impurity profiling.

Gas Chromatography (GC) for Purity Assay

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity of DIPEA.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., a CP-Volamine or DB-5ms column) is used.

-

Sample Preparation: A dilute solution of the DIPEA sample is prepared in a suitable solvent, such as acetonitrile (B52724) or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275-320 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program: An initial temperature of around 40-50°C, held for a few minutes, followed by a ramp up to 250-280°C at a rate of 10°C/minute.

-

Injection Mode: Split injection is typically used.

-

-

Analysis: The prepared sample is injected into the gas chromatograph. The retention time and peak area of DIPEA are compared to that of a known standard to determine the purity. Impurities will appear as separate peaks, and their relative concentrations can be estimated based on their peak areas.

Karl Fischer Titration for Water Content

The presence of water in DIPEA can be detrimental to many moisture-sensitive reactions. Karl Fischer titration is the gold-standard method for quantifying water content.

Methodology:

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator is used. For the low water content expected in high-purity DIPEA, a coulometric titrator is often preferred for its higher accuracy at trace levels.

-

Reagents: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent for amines, and a Karl Fischer reagent (e.g., a one-component or two-component system). For strongly basic amines like DIPEA, the addition of a buffering agent like salicylic (B10762653) acid to the solvent can prevent side reactions and ensure an accurate endpoint.

-

Procedure:

-

The titration vessel is filled with the anhydrous solvent and the solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual moisture.

-

A known weight of the DIPEA sample is accurately injected into the conditioned titration vessel.

-

The sample is then titrated with the Karl Fischer reagent until the electrometric endpoint is reached, which is detected by a double platinum electrode.

-

The volume of the Karl Fischer reagent consumed is used to calculate the water content in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Profiling

¹H NMR spectroscopy is a powerful tool for the structural confirmation of DIPEA and the identification of organic impurities.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation: A small amount of the DIPEA sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

Analysis: The ¹H NMR spectrum is acquired. The characteristic signals for DIPEA are a quartet for the ethyl methylene (B1212753) protons, a multiplet for the isopropyl methine protons, and triplets and doublets for the ethyl and isopropyl methyl protons, respectively.[4] Impurities, such as residual starting materials (e.g., diisopropylamine) or by-products from the synthesis, will exhibit their own characteristic signals.[5] The integration of these signals relative to the DIPEA signals can be used to estimate the concentration of the impurities.

Application-Specific Purity Requirements

The required purity of DIPEA is directly correlated with the sensitivity of the intended application.

-

General Organic Synthesis: For many standard applications, such as simple alkylations or as a non-nucleophilic base in elimination reactions, a reagent grade of ≥99% purity is often sufficient.

-

Pharmaceutical and Agrochemical Synthesis: In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, higher purity grades (≥99.5%) are typically required to minimize the formation of impurities that could be difficult to remove in later stages.[2]

-

Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is particularly sensitive to impurities. Water can hydrolyze activated amino acids, and other nucleophilic impurities can react with the growing peptide chain, leading to truncated or modified peptides. Therefore, a high-purity, low-water content "peptide synthesis" or "biotech" grade (≥99.5%, water ≤0.2%) is strongly recommended.[1][3]

Visualizing the Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.

Caption: A typical workflow for the purity analysis of a this compound sample.

References

- 1. N'N-Diisopropylethylamine or Hunig's base Manufacturers, with SDS [mubychem.com]

- 2. DIISOPROPYL ETHYLAMINE (DIPEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 3. This compound (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 4. This compound(7087-68-5) 1H NMR spectrum [chemicalbook.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Notes and Protocols for N,N-Diisopropylethylamine (DIPEA) in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that serves as a cornerstone organic base in modern solid-phase peptide synthesis (SPPS), particularly in the widely adopted Fmoc/tBu strategy. Its primary role is to facilitate the formation of peptide bonds by acting as a proton scavenger during the crucial amino acid activation and coupling steps. The substantial steric bulk provided by its two isopropyl groups prevents it from participating in unwanted nucleophilic side reactions, thereby promoting cleaner reaction profiles and higher yields.[1]

These application notes provide a comprehensive overview of the use of DIPEA in SPPS, including detailed experimental protocols, quantitative data on its performance and potential side reactions, and best practices for its application.

Principle of Action

In Fmoc-SPPS, the carboxyl group of an incoming Nα-Fmoc-protected amino acid must be activated to facilitate its coupling to the free N-terminal amine of the growing peptide chain anchored to a solid support. This activation is typically achieved using coupling reagents like HBTU, HATU, or HCTU. These reagents react with the amino acid to form a highly reactive activated ester. This activation process releases a proton, and DIPEA's role is to neutralize this acidic byproduct. By maintaining a basic environment, DIPEA ensures that the N-terminal amine of the resin-bound peptide remains deprotonated and thus nucleophilic, enabling it to efficiently attack the activated carboxyl group to form a new peptide bond.[2]

Key Applications in SPPS

-

Amino Acid Activation: DIPEA is essential for the activation of Fmoc-amino acids when using aminium/uronium (e.g., HBTU, HATU) or phosphonium (B103445) (e.g., PyBOP) based coupling reagents.[3]

-

First Amino Acid Loading: It is commonly used to facilitate the attachment of the first Fmoc-amino acid to resins like the 2-Chlorotrityl chloride (2-CTC) resin.[4]

-

Neutralization Steps: In Boc-SPPS, after the N-terminal Boc group is removed with an acid like TFA, the resulting ammonium (B1175870) salt must be neutralized. DIPEA is often used for this "neutralization" step to liberate the free amine for the subsequent coupling cycle.[5][6]

Quantitative Performance Data

The choice of base can significantly impact both the efficiency of the coupling reaction and the stereochemical integrity of the final peptide. While DIPEA is highly effective, its strong basicity can increase the risk of racemization, especially for sensitive amino acids.

Table 1: Comparative Coupling Yields with Various Reagents (DIPEA as Base)

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99%[7] |

| COMU | None | DIPEA | DMF | 15-30 | >99%[7] |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98%[7] |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95%[7] |

Note: Yields are sequence-dependent and can vary based on reaction conditions.

Table 2: Racemization Levels for Sensitive Amino Acids - DIPEA vs. Alternatives

Racemization is a critical side reaction that compromises the purity and biological activity of the target peptide. Histidine (His) and Cysteine (Cys) are particularly susceptible.[8]

| Amino Acid Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |

| Fmoc-Cys(Trt)-OH | HBTU/HOBt/DIPEA (5 min pre-activation) | 5-33% | [8] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [5] |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C with DIPEA | 16.6% | [5] |

| Fmoc-His(Trt)-OH | Microwave heating at 50°C with DIPEA | 2.88% | [5] |

| Fmoc-His(Trt)-OH | PyBOP/NMM | 2.5% | [9] |

Key Takeaway: Using weaker, more sterically hindered bases like 2,4,6-collidine, or avoiding pre-activation steps with onium salt reagents can significantly reduce racemization compared to standard protocols using DIPEA.[2][8] For microwave-assisted synthesis, lowering the temperature is crucial for minimizing racemization of sensitive residues.[8][10]

Experimental Protocols

The following protocols are provided as general guidelines and should be optimized for specific peptide sequences and scales.

Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the C-terminal amino acid to the highly acid-labile 2-CTC resin, which is ideal for synthesizing fully protected peptide fragments.

Materials:

-

2-Chlorotrityl chloride resin

-

Nα-Fmoc-protected amino acid

-

This compound (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade (if needed for solubility)

-

Capping Solution: DCM:Methanol:DIPEA (17:2:1, v/v/v)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1.0 eq.) in DCM (approx. 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel with gentle agitation.

-